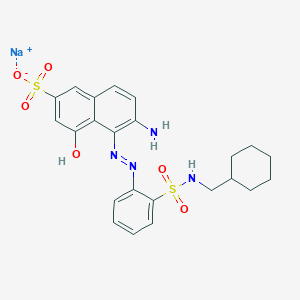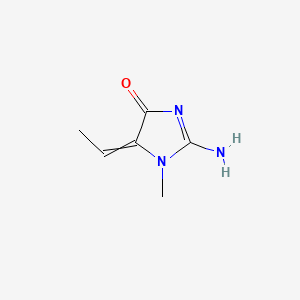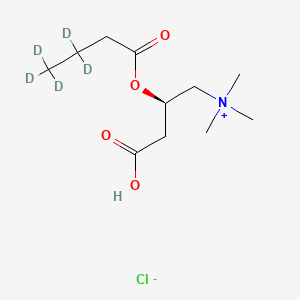
N-Nitrosopazopanib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosopazopanib is a derivative of pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. Pazopanib is primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma. This compound is an impurity of pazopanib and has been studied for its potential effects and applications in various scientific fields .
Vorbereitungsmethoden
The synthesis of N-Nitrosopazopanib involves the nitrosation of pazopanib. This process typically requires the use of nitrosating agents such as sodium nitrite in acidic conditions. The reaction conditions must be carefully controlled to ensure the selective formation of the nitroso compound without significant degradation of the parent molecule .
Analyse Chemischer Reaktionen
N-Nitrosopazopanib can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to convert this compound back to its parent compound, pazopanib.
Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Nitrosopazopanib has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation pathways of pazopanib.
Biology: Researchers study its effects on cellular pathways to understand the biological activity of nitroso compounds.
Medicine: It is investigated for its potential toxicological effects and its role as an impurity in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of N-Nitrosopazopanib involves its interaction with molecular targets similar to pazopanib. It inhibits the activity of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors. These interactions lead to the inhibition of angiogenesis and tumor growth. The nitroso group in this compound may also contribute to its unique biological effects by interacting with cellular proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
N-Nitrosopazopanib can be compared with other nitroso derivatives of tyrosine kinase inhibitors. Similar compounds include:
N-Nitrososunitinib: Another nitroso derivative of a tyrosine kinase inhibitor used in cancer treatment.
N-Nitrososorafenib: A nitroso derivative of sorafenib, which is used to treat liver, kidney, and thyroid cancers.
This compound is unique due to its specific molecular structure and its origin from pazopanib. Its distinct interactions with molecular targets and its role as an impurity in pharmaceutical formulations highlight its uniqueness .
Eigenschaften
Molekularformel |
C21H22N8O3S |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]-nitrosoamino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N8O3S/c1-13-5-6-16(12-19(13)33(22,31)32)29(26-30)21-23-10-9-20(24-21)27(3)15-7-8-17-14(2)28(4)25-18(17)11-15/h5-12H,1-4H3,(H2,22,31,32) |
InChI-Schlüssel |
UQNZVQUMTPRFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N(C2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)N=O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)



![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)


![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)

